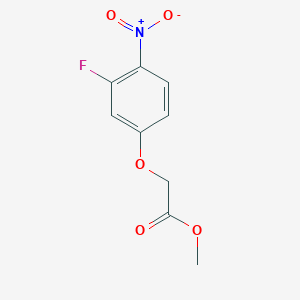

Methyl 2-(3-fluoro-4-nitrophenoxy)acetate

描述

属性

IUPAC Name |

methyl 2-(3-fluoro-4-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO5/c1-15-9(12)5-16-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJHJOYZQVZRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Detailed Reaction Conditions and Data

Research Findings and Considerations

- The nitro group at the 4-position and fluoro substituent at the 3-position influence the reactivity and stability of intermediates, requiring careful control of reaction pH and temperature to avoid hydrolysis or side reactions.

- Basic conditions facilitate nucleophilic substitution but may cause hydrolysis of sensitive intermediates, necessitating rapid workup and purification.

- Use of polar aprotic solvents such as DMF and DMSO enhances nucleophilicity and solubilizes reactants, improving yields in substitution reactions involving difluoronitrobenzene derivatives.

- Crystallization is preferred over chromatographic purification for scalability and efficiency, especially when the product crystallizes readily from ethyl acetate.

- Multi-step synthetic sequences incorporating these intermediates have been successfully applied in the synthesis of complex pharmaceuticals like flurbiprofen, indicating the robustness of these preparation methods.

化学反应分析

Types of Reactions: Methyl 2-(3-fluoro-4-nitrophenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Reduction: Hydrogen gas with a palladium on carbon catalyst or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted phenoxyacetates.

Reduction: Formation of 2-(3-fluoro-4-aminophenoxy)acetate.

Hydrolysis: Formation of 3-fluoro-4-nitrophenol and acetic acid.

科学研究应用

Methyl 2-(3-fluoro-4-nitrophenoxy)acetate has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential antitubercular agents.

Material Science: The compound can be used in the development of novel polymers and materials with specific properties.

Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

作用机制

The mechanism of action of Methyl 2-(3-fluoro-4-nitrophenoxy)acetate depends on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The presence of the fluoro and nitro groups can enhance the compound’s binding affinity and specificity towards its molecular targets.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Position Effects :

- The 3-fluoro-4-nitro substitution in the target compound contrasts with 2-fluoro-4-nitro in Methyl 2-(2-fluoro-4-nitrophenyl)acetate . The meta-fluorine and para-nitro groups in the former may enhance steric and electronic effects, influencing binding affinity in biological targets compared to ortho-substituted analogs.

- Replacement of the nitro group with a methyl group (e.g., Methyl 2-(3-fluoro-4-methylphenyl)acetate ) reduces molecular weight by ~47 g/mol and eliminates the electron-withdrawing nitro functionality, likely altering reactivity and solubility.

Functional Group Impact: The amide derivative (2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide) exhibits superior antitubercular activity (e.g., compound 3m in ) compared to the ester form, likely due to improved hydrogen-bonding interactions with microbial enzymes.

Antitubercular Activity :

- This compound derivatives show moderate to high activity against Mycobacterium tuberculosis, with MIC values in the low micromolar range. The amide analog (compound 3m) demonstrates potency against drug-resistant strains, highlighting the importance of the amide moiety .

生物活性

Methyl 2-(3-fluoro-4-nitrophenoxy)acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of antimicrobial and antitubercular applications. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C₉H₈FNO₅, with a molecular weight of approximately 229.16 g/mol. The presence of both a nitro group and a fluorine atom on the aromatic ring significantly influences its biological activity and interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The compound can be synthesized using commercially available starting materials, such as 3-fluoro-4-nitrophenol and methyl acetate, under basic conditions. This method allows for the introduction of functional groups that enhance its biological activity.

Antimycobacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimycobacterial properties against Mycobacterium tuberculosis (M. tuberculosis). A study reported that several synthesized derivatives showed minimal inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL against various strains, including rifampicin-resistant strains .

Table 1: Antimycobacterial Activity of Derivatives

| Compound | MIC (μg/mL) | Activity against M. tuberculosis |

|---|---|---|

| 3m | 4 | Highly active |

| 3e | 64 | Moderate activity |

| 3p | 64 | Moderate activity |

The most potent derivative identified was compound 3m , which demonstrated an MIC value of 4 μg/mL against both sensitive and resistant strains of M. tuberculosis, indicating its potential as a lead compound for further drug development .

Cytotoxicity Profile

The cytotoxicity of this compound was evaluated using the MTT assay across several tumor cell lines. The results indicated that while some derivatives exhibited moderate antitubercular activity, they did not show significant cytotoxic effects on normal cell lines, suggesting a favorable safety profile for potential therapeutic applications .

The biological activity of this compound is thought to stem from its ability to interact with key enzymes involved in bacterial DNA replication and repair processes. Similar compounds have been shown to inhibit bacterial topoisomerases, which are essential for maintaining DNA structure during replication .

Case Study: Dual Inhibitors

A related study highlighted the development of dual inhibitors targeting bacterial topoisomerases, which included compounds structurally similar to this compound. These compounds demonstrated potent antibacterial activity against multidrug-resistant strains, emphasizing the importance of structural modifications in enhancing efficacy .

常见问题

(Basic) What synthetic strategies address challenges in nitration and ether bond stability during the synthesis of Methyl 2-(3-fluoro-4-nitrophenoxy)acetate?

To mitigate harsh nitration conditions and ether bond cleavage, a stepwise approach is recommended:

- Selective Fluorination First : Introduce fluorine at the aromatic ring prior to nitration to avoid competing side reactions. Use fluorinating agents like Selectfluor™ under mild conditions (e.g., DMF, 60°C) to enhance regioselectivity .

- Protection of Reactive Sites : Temporarily protect the hydroxyl group (e.g., as a methyl ether) before nitration to stabilize the ether bond. Deprotection post-nitration can be achieved via hydrolysis with NaOH/EtOH .

- Low-Temperature Nitration : Perform nitration at 0–5°C using mixed acid (HNO₃/H₂SO₄) to minimize over-nitration and degradation .

(Advanced) How can computational methods predict regioselectivity in nitration/fluorination for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects:

- Nitro Group Orientation : Calculate Fukui indices to identify electrophilic attack sites. The nitro group’s meta-directing nature and fluorine’s ortho/para-directing effects create competing regioselectivity, requiring explicit modeling of substituent interactions .

- Transition State Analysis : Map energy barriers for competing nitration pathways using Gaussian or ORCA software. Validate predictions with experimental HPLC-MS to quantify isomer ratios .

(Basic) What analytical techniques confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for ester (-COOCH₃, δ ~3.8 ppm), aromatic protons (δ ~7.5–8.5 ppm), and nitro/fluoro substituents. Compare with calculated shifts via ACD/Labs or ChemDraw .

- X-ray Crystallography : Use SHELX-2018 for structure refinement. High-resolution data (R-factor < 5%) ensures accurate bond-length validation, particularly for the labile ether bond .

- HPLC-PDA : Monitor purity (>98%) with a C18 column (ACN/H₂O gradient) at 254 nm. Detect nitro-containing byproducts (e.g., dinitro derivatives) via retention time shifts .

(Advanced) How do electronic effects of fluorine and nitro substituents influence nucleophilic substitution reactions?

The electron-withdrawing nitro (-NO₂) and fluorine (-F) groups activate the aromatic ring for nucleophilic attack but deactivate specific positions:

- Hammett Parameters : σm (NO₂) = +1.43 and σp (F) = +0.06 indicate strong meta-directing (nitro) and weak para-directing (fluoro) effects. This creates competing regioselectivity in SNAr reactions .

- Kinetic Studies : Use stopped-flow UV-Vis to monitor reaction rates with amines (e.g., piperidine). The 3-fluoro-4-nitro configuration typically accelerates substitution at the ortho position due to steric and electronic synergies .

(Basic) What impurities are common in this compound, and how are they resolved?

- Byproducts :

- Purification : Use recrystallization from ethanol/water (1:3) to isolate high-purity crystals (>99%) .

(Advanced) How can thermal and photolytic degradation of this compound be mitigated?

- Storage : Store at -20°C in amber vials under argon. Avoid prolonged exposure to UV light (λ < 400 nm) .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated nitro group decomposition .

- Degradation Kinetics : Monitor via TGA/DSC to identify decomposition onset temperatures (>150°C). Use Arrhenius plots (k = Ae^(-Ea/RT)) to predict shelf life .

(Basic) Which solvent systems yield high-quality crystals for X-ray analysis?

- Slow Evaporation : Use ethyl acetate/hexane (1:2) at 4°C. Crystals form as colorless plates (space group P2₁/c) .

- Diffraction Quality : Ensure crystals are >0.2 mm³. SHELXL refinement with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles (±0.01°) .

(Advanced) Can this compound serve as a precursor for catalytic hydrogenation to amines?

Yes, but with caveats:

- Catalyst Selection : Use Pd/C or Raney Ni under H₂ (1–3 atm). The nitro group reduces to -NH₂, but fluorine may inhibit catalysis via σ-donation to metal centers. Optimize with 10% Pd/C in EtOH at 50°C .

- Competing Pathways : Monitor intermediates (e.g., hydroxylamines) via LC-MS. Additives like NH₄OAc suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。